(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Description
(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₀BrClO, with a monoisotopic mass of 320.959 Da. The compound features a 3-bromophenyl group at the ketone-bearing aromatic ring and a 4-chlorophenyl substituent at the α-position of the propenone chain. Its E-configuration ensures planarity, facilitating π-π stacking interactions in the crystalline state .
The compound has been studied for its crystallographic properties, particularly non-merohedral twinning, which complicates structural refinement. Its crystal system is triclinic (space group P-1), with unit cell parameters a = 7.890 Å, b = 8.920 Å, c = 11.240 Å, α = 71.4°, β = 76.5°, and γ = 65.2° . These structural attributes are critical for understanding its stability and reactivity relative to analogous chalcones.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXQNDVTJFADDK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Bromoacetophenone+4-ChlorobenzaldehydeNaOH/EtOHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones.
Scientific Research Applications
Chalcones and their derivatives have been extensively studied for their pharmacological properties. The following table summarizes key biological activities associated with (2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one:
Synthetic Methodologies
The synthesis of this compound typically involves the aldol condensation reaction between appropriate acetophenones and aldehydes under basic conditions. A common synthetic route is as follows:
-
Reagents :
- 4-chloroacetophenone
- 3-bromobenzaldehyde
- Base (e.g., KOH)
- Solvent (e.g., ethanol)
-
Procedure :
- Mix the reagents in ethanol and add KOH.
- Stir the mixture at room temperature for one hour.
- Pour the reaction mixture onto ice to precipitate the product.
- Collect and purify the solid by recrystallization from ethanol.
This method yields the compound with a high degree of purity, typically around 70-80% .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this chalcone derivative exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Properties : Research indicated that the compound induced apoptosis in specific cancer cell lines through mitochondrial pathways, showcasing its promise as an anticancer agent .
- Anti-inflammatory Effects : Another investigation revealed that it effectively reduced inflammation markers in vitro, indicating its potential therapeutic role in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Data of Selected Chalcones
Key Observations :
- Substituent Effects: Halogen positioning (e.g., 3-Br vs. 4-Br) significantly impacts dihedral angles and crystal packing. The 3-bromo-4-chloro derivative exhibits non-merohedral twinning due to steric clashes, unlike the 4-bromo-4-fluoro analog, which forms a more stable monoclinic lattice .
- Intermolecular Interactions : Electron-withdrawing substituents (Cl, Br) enhance hydrogen bonding (C—H⋯O, C—H⋯Halogen), while methoxy groups promote π-π stacking .
Electronic and Reactivity Comparisons
Table 2: Electronic Properties and Reactivity
Key Observations :
- Electronic Effects : The 3-bromo-4-chloro derivative exhibits a redshifted UV-Vis absorption (320 nm) compared to analogs with electron-donating groups (e.g., 4-CH₃, λmax ~315 nm), attributed to enhanced conjugation .
- Reactivity: Pre-halogenated chalcones like the target compound show reduced reactivity in electrophilic substitutions, whereas non-halogenated analogs undergo bromination under mild conditions .
Key Observations :
- The target compound lacks reported biological data, but structurally similar analogs demonstrate potent enzyme inhibition. For example, the 4-chloro-4-ethyl derivative is a highly selective MAO-B inhibitor (Ki = 0.11 μM), suggesting halogen positioning critically influences binding affinity .
Biological Activity
(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound based on available literature, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a propenone group flanked by brominated and chlorinated phenyl rings, which contribute to its biological activity. The dihedral angles between the aromatic rings indicate significant steric interactions that may influence its reactivity and biological interactions .
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The mechanism of action appears to involve the destabilization of microtubules, akin to the action of well-known chemotherapeutic agents like colchicine . Flow cytometry analyses revealed that treatment with this chalcone led to cell cycle arrest in the G2/M phase, promoting apoptosis in these cancer cells .
2. Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with cellular targets:
- Tubulin Binding : The compound binds to tubulin, inhibiting microtubule polymerization, which is crucial for mitotic spindle formation during cell division .
- Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The presence of halogen substituents (bromo and chloro groups) on the phenyl rings significantly enhances the biological activity of chalcones. These substituents increase lipophilicity and alter electronic properties, facilitating better interaction with biological targets .
Q & A
Basic: What synthetic methods are validated for preparing (2E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , where 3-bromophenylacetophenone reacts with 4-chlorobenzaldehyde in ethanol under basic conditions (e.g., 20% KOH) at room temperature. The reaction mixture is stirred for 4–6 hours, followed by filtration, washing, and recrystallization from ethanol. Crystallization via slow evaporation yields high-purity crystals suitable for XRD .
Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
The E-configuration is confirmed through:
- Single-crystal XRD : Bond lengths and angles (e.g., C=C bond ~1.32 Å, C–C=O angle ~120°) .
- ¹H NMR : Coupling constants (J = 15–16 Hz for trans-vinylic protons) .
Advanced: How do computational (DFT) and experimental structural data compare for this compound?
DFT studies (B3LYP/6-311++G(d,p)) show strong agreement with experimental
- Bond lengths : Calculated C=O (1.22 Å) vs. XRD (1.21 Å).
- Electronic spectra : Theoretical λmax (308 nm) matches experimental UV-Vis, with minor redshift attributed to solvent effects .
- HOMO-LUMO gap : Predicts chemical reactivity (e.g., HOMO localized on bromophenyl, LUMO on carbonyl) .
Advanced: How does non-merohedral twinning in XRD analysis affect structural determination?
Non-merohedral twinning (observed in space group P2₁/n) complicates refinement due to overlapping reflections. Resolution requires twin law matrices and specialized software (e.g., SHELXL). Twin fractions are quantified (e.g., 0.34:0.66) to refine atomic coordinates accurately .
Advanced: What quantum chemical parameters predict the compound’s reactivity?
DFT-derived parameters include:
- Ionization potential (I) : 8.2 eV (reflects electron-donating capacity).
- Electrophilicity index (ω) : 3.5 eV (indicates susceptibility to nucleophilic attack).
- Chemical hardness (η) : 2.1 eV (correlates with stability) .
Basic: What spectroscopic techniques validate the compound’s purity?
- IR : C=O stretch (~1660 cm⁻¹), C=C (~1600 cm⁻¹).
- HR-MS : Molecular ion peak at m/z 335.94 (M+H⁺).
- ¹³C NMR : Carbonyl carbon at ~190 ppm .
Advanced: How do solvent polarity and crystallization conditions influence crystal packing?
Ethanol (low polarity) promotes slow evaporation, yielding monoclinic crystals with π-π stacking (3.5 Å between aromatic rings) and halogen interactions (Br···Cl: 3.4 Å). Polar solvents disrupt stacking, leading to amorphous phases .
Advanced: How to resolve discrepancies between experimental and theoretical UV-Vis spectra?
A redshift in theoretical spectra arises from solvent exclusion in DFT calculations. Apply polarizable continuum models (PCM) to simulate ethanol solvent effects, reducing λmax deviation to <5 nm .
Basic: What are the recommended conditions for optimizing yield in Claisen-Schmidt reactions?
- Molar ratio : 1:1 ketone/aldehyde.
- Temperature : Room temperature (prevents side reactions).
- Base : 20% KOH in ethanol (avoids over-dehydration) .
Advanced: How do halogen substituents influence antimicrobial activity?
The 3-bromo and 4-chloro groups enhance lipophilicity, improving membrane penetration. In vitro assays show moderate activity against S. aureus (MIC = 64 µg/mL) and E. coli (MIC = 128 µg/mL). Synergy with methoxy substituents is under investigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
